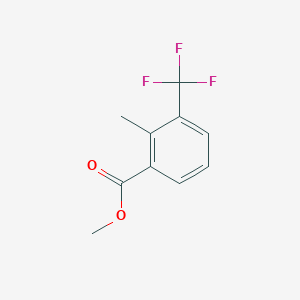

Methyl 2-methyl-3-(trifluoromethyl)benzoate

Description

Systematic Nomenclature and Molecular Formula

Methyl 2-methyl-3-(trifluoromethyl)benzoate is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, with the Chemical Abstracts Service registry number 346603-63-2. The compound possesses the molecular formula C₁₀H₉F₃O₂, indicating a molecular composition consisting of ten carbon atoms, nine hydrogen atoms, three fluorine atoms, and two oxygen atoms. The molecular weight has been precisely determined as 218.17 grams per mole, with an exact mass of 218.05500 atomic mass units.

The systematic naming reflects the substitution pattern on the benzene ring, where position 2 carries a methyl group and position 3 bears a trifluoromethyl substituent, relative to the carboxylate ester functionality at position 1. Alternative nomenclature includes 2-methyl-3-(trifluoromethyl)benzoic acid methyl ester, which emphasizes the ester derivation from the corresponding carboxylic acid. The compound is also catalogued under the Molecular Design Limited number MFCD14698066, facilitating database searches and chemical inventory management.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 346603-63-2 | |

| Molecular Formula | C₁₀H₉F₃O₂ | |

| Molecular Weight | 218.17 g/mol | |

| Exact Mass | 218.05500 u | |

| Molecular Design Limited Number | MFCD14698066 |

Atomic Connectivity and Stereochemical Features

The atomic connectivity of this compound is characterized by a benzene ring core with specific substitution patterns that define its chemical behavior and properties. The Simplified Molecular-Input Line-Entry System notation O=C(OC)C1=CC=CC(C(F)(F)F)=C1C provides a complete description of the atomic connectivity and bonding patterns. This notation reveals the presence of a carbonyl group directly attached to the benzene ring at position 1, forming the characteristic benzoate ester structure.

The stereochemical analysis indicates that the molecule lacks traditional chiral centers, but the substitution pattern creates a specific spatial arrangement of functional groups. The trifluoromethyl group at position 3 introduces significant electronic effects due to the strong electron-withdrawing nature of the three fluorine atoms, while the methyl group at position 2 provides a contrasting electron-donating influence. The International Chemical Identifier key KFJGSNVBDYRBAD-UHFFFAOYSA-N serves as a unique molecular identifier that encodes the complete structural information including atomic connectivity and stereochemical features.

The polar surface area has been calculated as 26.30000 square angstroms, reflecting the contribution of the oxygen atoms in the ester functionality to the overall molecular polarity. The logarithm of the partition coefficient (LogP) value of 2.80040 indicates moderate lipophilicity, suggesting favorable characteristics for organic synthesis applications. These stereochemical parameters contribute to understanding the three-dimensional molecular geometry and potential intermolecular interactions.

Crystallographic Data and Conformational Analysis

The physical characterization of this compound reveals important crystallographic and conformational properties that influence its chemical behavior. The compound exists as a colorless to light yellow liquid under standard laboratory conditions, indicating an amorphous state rather than crystalline structure at room temperature. The specific gravity has been measured as 1.28 at 20 degrees Celsius relative to water at 20 degrees Celsius, providing important density information for handling and storage considerations.

Density measurements indicate a value of 1.2±0.1 grams per cubic centimeter, which correlates with the presence of fluorine atoms contributing to the overall molecular mass. The boiling point has been estimated at 220.1±40.0 degrees Celsius at 760 millimeters of mercury pressure, suggesting moderate volatility under standard atmospheric conditions. The flash point of 68 degrees Celsius indicates the temperature at which the compound can form ignitable vapor-air mixtures.

Conformational analysis considerations include the rotational freedom around the ester bond connecting the carboxyl group to the methyl alcohol moiety. The polarizability has been calculated as 19.0±0.5 × 10⁻²⁴ cubic centimeters, reflecting the ease of electron cloud deformation under external electric fields. Vapor pressure measurements of 0.1±0.4 millimeters of mercury at 25 degrees Celsius provide insight into the volatility characteristics and potential for atmospheric transport.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides definitive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance spectra providing detailed information about the molecular framework. The nuclear magnetic resonance analysis confirms the expected chemical environment for all hydrogen and carbon atoms within the molecule.

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure. The carbonyl stretching frequency associated with the ester functionality appears in the expected region for aromatic esters, while the carbon-fluorine bonds of the trifluoromethyl group contribute distinct spectroscopic signatures. The aromatic carbon-hydrogen stretching vibrations and the aliphatic carbon-hydrogen stretches of the methyl groups provide additional confirmatory evidence for the proposed structure.

Mass spectrometry analysis yields molecular ion peaks consistent with the calculated molecular weight of 218.17 grams per mole. The fragmentation patterns observed in electron ionization mass spectrometry provide information about the stability of different portions of the molecule under high-energy conditions. Fluorine-19 nuclear magnetic resonance spectroscopy offers particularly valuable information due to the presence of the trifluoromethyl substituent, with chemical shifts that reflect the electronic environment of the fluorine atoms.

The spectroscopic data collectively confirm the structural assignment and provide quantitative information about the purity of synthesized samples. Commercial suppliers typically specify purity levels greater than 95 percent based on gas chromatography analysis, with nuclear magnetic resonance confirmation of structural integrity. These analytical methods ensure reliable identification and quality control for research applications.

Computational Molecular Modeling (Density Functional Theory, Quantitative Structure-Activity Relationships)

Computational molecular modeling approaches provide valuable insights into the electronic structure and theoretical properties of this compound. Density functional theory calculations can predict molecular geometries, electronic distributions, and thermodynamic properties that complement experimental observations. The presence of the trifluoromethyl group introduces significant electronic effects that can be quantitatively analyzed through computational methods.

The calculated logarithm of the partition coefficient value of 2.80040 suggests moderate lipophilicity, which has implications for solubility properties and potential biological interactions. Quantum chemical calculations can provide detailed information about molecular orbital energies, electrostatic potential surfaces, and reactivity indices that help predict chemical behavior. The polar surface area calculation of 26.30000 square angstroms reflects the contribution of polar functional groups to overall molecular properties.

Conformational analysis through computational methods can explore the energy landscape associated with rotation around single bonds, particularly the ester linkage and the methyl group orientations. The electronic effects of the trifluoromethyl substituent can be quantified through natural bond orbital analysis and charge distribution calculations. These computational approaches help understand the relationship between molecular structure and observed physical properties.

Quantitative structure-activity relationship modeling can correlate molecular descriptors with experimental properties, facilitating the prediction of unmeasured characteristics. The combination of experimental data with computational predictions provides a comprehensive understanding of the molecular behavior of this compound. These modeling approaches support rational design approaches for synthetic applications and help predict environmental fate and transport properties.

| Computational Parameter | Value | Units | Reference |

|---|---|---|---|

| Polar Surface Area | 26.30000 | Ų | |

| LogP (Partition Coefficient) | 2.80040 | - | |

| Polarizability | 19.0±0.5 | 10⁻²⁴ cm³ | |

| Heavy Atoms Count | 15 | - |

Properties

IUPAC Name |

methyl 2-methyl-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-7(9(14)15-2)4-3-5-8(6)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJGSNVBDYRBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591196 | |

| Record name | Methyl 2-methyl-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346603-63-2 | |

| Record name | Methyl 2-methyl-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methyl-3-(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Acylation to Introduce Trifluoromethyl Group

- Reaction: Toluene undergoes Friedel-Crafts acylation using trifluoroacetic anhydride.

- Catalyst: Strong Lewis acid such as aluminum chloride (AlCl3).

- Outcome: Formation of 2-methyl-3-(trifluoromethyl)benzoyl chloride.

- Conditions: Controlled temperature and stoichiometry to favor meta-substitution relative to the methyl group on toluene.

Alternative and Supporting Synthetic Methods

Catalytic Hydrogenation and Amide Intermediates (Patent Method)

- A related patent describes preparation of 2-methyl-3-trifluoromethyl derivatives via amide intermediates and catalytic hydrogenation steps using palladium on carbon (Pd/C) catalyst.

- The process involves:

- Synthesis of 6-chloro-2-methyl-3-trifluoromethyl isobutyramide.

- Catalytic hydrogenation in methanol under nitrogen and hydrogen pressure (0.1–0.5 MPa) at 25–50 °C.

- Hydrolysis under acidic conditions (40–50% sulfuric acid) at 110–120 °C.

- Extraction and crystallization to isolate the desired trifluoromethyl-substituted amine intermediates, which can be further converted to esters.

This method highlights the use of hydrogenation and hydrolysis under controlled conditions to access trifluoromethylated aromatic intermediates that can be esterified subsequently.

Trifluoromethylation Using Copper Reagents

- A research study reports trifluoromethylation of haloarenes using a novel copper-based trifluoromethylating reagent Cu(O2CF2SO2F)2.

- The reagent is synthesized via multi-step processes involving tetrafluoroethane β-sultone and copper salts.

- Trifluoromethylation of aryl iodides proceeds under nitrogen in DMF solvent at low temperatures, followed by warming to room temperature.

- This method provides an alternative route to introduce trifluoromethyl groups on aromatic rings, potentially applicable to synthesize trifluoromethylated benzoate derivatives after further functional group transformations.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- Regioselectivity: Friedel-Crafts acylation with trifluoroacetic anhydride favors meta-substitution relative to the methyl group on toluene, essential for obtaining the 3-(trifluoromethyl) substitution pattern.

- Catalyst Efficiency: Aluminum chloride remains the preferred Lewis acid catalyst for acylation, while Pd/C is effective for hydrogenation steps in amide intermediate routes.

- Reaction Optimization: Temperature control and reaction time are critical to maximize yield and minimize side reactions, especially during esterification and hydrogenation.

- Alternative Routes: Copper-mediated trifluoromethylation offers a modern, potentially milder alternative to traditional electrophilic trifluoromethylation, though further steps are needed to convert trifluoromethylated intermediates to esters.

- Purification: Extraction, distillation, and crystallization are standard purification techniques employed to isolate high-purity products at each stage.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 2-methyl-3-(trifluoromethyl)benzoic acid.

Reduction: 2-methyl-3-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Methyl 2-methyl-3-(trifluoromethyl)benzoate, with the molecular formula C10H9F3O2, is an organic compound derived from benzoic acid, featuring methyl and trifluoromethyl group substitutions on the benzene ring. This compound is utilized across various scientific disciplines, including chemistry, biology, medicine, and industry, owing to its unique trifluoromethyl group, which enhances lipophilicity and metabolic stability.

Chemistry

In chemistry, this compound serves as a crucial intermediate in synthesizing complex organic molecules. The trifluoromethyl group (CF3) introduces desirable properties, enhancing the compound's reactivity and stability.

Biology and Medicine

In medicinal chemistry, the compound is explored as a building block in developing pharmaceuticals. The trifluoromethyl group enhances the bioavailability and efficacy of potential drug candidates. Studies on similar benzoate derivatives reveal anticancer properties, inhibiting cell proliferation in cancer cell lines like HeLa and MIA PaCa-2. The trifluoromethyl group's presence increases lipophilicity and alters electronic properties, improving interactions with biological targets.

Industry

This compound is also used in producing agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

This compound exhibits significant biological activities, largely due to its structural features. The trifluoromethyl group at the meta position influences chemical reactivity and biological interactions.

Anticancer Potential

Recent studies suggest that compounds with trifluoromethyl groups have anticancer properties. Similar benzoate derivatives can inhibit cell proliferation in cancer cell lines. The trifluoromethyl group enhances biological activity by increasing lipophilicity and altering electronic properties, which may improve interactions with biological targets.

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antimicrobial properties. The trifluoromethyl groups enhance activity against certain bacterial strains, potentially by altering membrane permeability or enzyme inhibition mechanisms.

Antiproliferative Activity

Research shows that benzoate derivatives with trifluoromethyl substitutions exhibit antiproliferative effects at low concentrations (GI50 values ranging from 1.3 to 21 μM).

Mechanistic Insights

The trifluoromethyl group may facilitate stronger binding to target enzymes or receptors, enhancing their efficacy as therapeutic agents.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. This interaction can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural similarities, differing in substituent positions or functional groups (similarity scores based on ):

| Compound Name | CAS RN | Molecular Formula | Molar Mass (g/mol) | Key Differences |

|---|---|---|---|---|

| Methyl 4-methyl-3-(trifluoromethyl)benzoate | 116419-94-4 | C₁₀H₉F₃O₂ | 218.17 | Methyl group at position 4 instead of 2 |

| Ethyl 3-(trifluoromethyl)benzoate | 76783-59-0 | C₁₀H₉F₃O₂ | 218.17 | Ethyl ester instead of methyl ester |

| Methyl 4-(trifluoromethyl)benzoate | 2967-66-0 | C₉H₇F₃O₂ | 204.15 | No methyl substituent; -CF₃ at position 4 |

| Methyl 2-amino-3-(trifluoromethyl)benzoate | 64321-95-5 | C₉H₈F₃NO₂ | 219.16 | Amino (-NH₂) group at position 2 |

Key Physical and Chemical Property Comparisons

This compound vs. Methyl 4-Methyl-3-(Trifluoromethyl)Benzoate

- Structural Impact : The positional isomer (methyl at C4 vs. C2) alters steric effects and electronic distribution.

- Reactivity : The ortho-methyl group in the target compound may hinder electrophilic substitution reactions compared to the para-substituted analog .

Ethyl 3-(Trifluoromethyl)Benzoate

Methyl 2-Amino-3-(Trifluoromethyl)Benzoate

- Functional Group: The amino group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water) compared to the non-amino derivative .

Application-Based Comparisons

- Pharmaceutical Intermediates: The target compound and its ethyl analog are used in fluorinated drug synthesis due to their stability under physiological conditions . The amino-substituted derivative (CAS 64321-95-5) is pivotal in synthesizing urea or sulfonamide-based drugs .

Agrochemicals :

- This compound is less specialized compared to triazine-containing analogs (e.g., triflusulfuron-methyl), which are direct pesticide ingredients .

Biological Activity

Methyl 2-methyl-3-(trifluoromethyl)benzoate, identified by its CAS number 346603-63-2, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 218.17 g/mol. The compound features a benzoate structure with a trifluoromethyl group at the meta position, which influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉F₃O₂ |

| Molecular Weight | 218.17 g/mol |

| SMILES | COC(=O)c1cccc(c1C)C(F)(F)F |

| XLogP3 | 3 |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Material : Toluene is used as the initial substrate.

- Friedel-Crafts Acylation : Toluene undergoes acylation using trifluoroacetic anhydride in the presence of aluminum chloride (AlCl₃), introducing the trifluoromethyl group.

- Hydrolysis : The resulting acyl chloride is hydrolyzed to form 2-methyl-3-(trifluoromethyl)benzoic acid.

- Esterification : The acid is then esterified with methanol, catalyzed by sulfuric acid, yielding the final product.

Anticancer Potential

Recent studies have indicated that compounds with trifluoromethyl groups exhibit promising anticancer properties. For instance, research has shown that similar benzoate derivatives can inhibit cell proliferation in various cancer cell lines, including HeLa and MIA PaCa-2 cells .

A comparative analysis of related compounds suggests that the trifluoromethyl group enhances biological activity by increasing lipophilicity and altering electronic properties, which may improve interactions with biological targets .

Antimicrobial Activity

Compounds containing similar structural motifs have demonstrated antimicrobial properties. The introduction of trifluoromethyl groups has been linked to enhanced activity against certain bacterial strains, potentially due to alterations in membrane permeability or enzyme inhibition mechanisms .

Case Studies and Research Findings

- Antiproliferative Activity : A study assessing various benzoate derivatives found that those with trifluoromethyl substitutions showed significant antiproliferative effects at low concentrations (GI50 values ranging from 1.3 to 21 μM) .

- Mechanistic Insights : Research into the mechanism of action for related compounds indicates that the trifluoromethyl group may facilitate stronger binding to target enzymes or receptors, enhancing their efficacy as therapeutic agents .

- Comparative Analysis : A table comparing this compound with other benzoate derivatives highlights its unique structural features and potential advantages in biological applications.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl at meta position | Anticancer, Antimicrobial |

| Methyl 4-cyanobenzoate | Cyanide group at para position | Moderate Antimicrobial |

| Methyl benzoate | No electron-withdrawing groups | Low biological activity |

Q & A

Basic: What are the standard synthetic routes for Methyl 2-methyl-3-(trifluoromethyl)benzoate?

Methodological Answer:

The compound is typically synthesized via esterification of the corresponding benzoic acid derivative. A common approach involves reacting 2-methyl-3-(trifluoromethyl)benzoic acid with methanol under acidic catalysis (e.g., sulfuric acid) at reflux conditions. Alternatively, coupling agents like thionyl chloride (SOCl₂) can be used to generate the acid chloride intermediate, followed by reaction with methanol . Purity optimization may require column chromatography or recrystallization using solvents like hexane/ethyl acetate.

Advanced: How can reaction conditions be optimized to improve yield in trifluoromethyl-substituted benzoate synthesis?

Methodological Answer:

Advanced optimization involves:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) can enhance coupling efficiency for trifluoromethyl group introduction .

- Continuous Flow Reactors : These improve heat and mass transfer, reducing side reactions (e.g., decomposition) and enabling milder conditions (e.g., lower temperatures) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while additives like molecular sieves can sequester water to prevent hydrolysis.

Yields should be validated via HPLC or GC-MS, with comparative studies under varied temperatures (40–100°C) and pressures .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm structural integrity (e.g., trifluoromethyl signal at δ ~-60 ppm in ¹⁹F NMR) .

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺ at m/z 219.06 for C₁₀H₉F₃O₂) .

Advanced: How does the trifluoromethyl group influence biological interactions?

Methodological Answer:

The -CF₃ group enhances lipophilicity (logP ~2.5), improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) reveal stronger van der Waals interactions with hydrophobic enzyme pockets, such as cytochrome P450 isoforms. In vitro assays (e.g., fluorescence polarization) quantify binding affinity (Kd) to targets like kinases or GPCRs . Contrasting results in activity assays may arise from steric effects; mutational analysis of binding sites is recommended .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

Refer to GHS hazard codes (H315, H319, H335):

- Use PPE (nitrile gloves, goggles) and work in a fume hood.

- Avoid inhalation; store sealed at room temperature in desiccated conditions .

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

Discrepancies often arise from:

- Reagent Quality : Trace moisture in methanol or acid chloride reduces yields; use anhydrous solvents and freshly distilled reagents.

- Catalyst Deactivation : Metal catalysts may require pre-activation (e.g., reduction under H₂).

- Reaction Monitoring : In situ IR spectroscopy tracks esterification progress (C=O peak at ~1700 cm⁻¹). Cross-validate yields via triplicate runs and statistical analysis (e.g., ANOVA) .

Advanced: What strategies enhance stability during long-term storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

- Thermal Stability : TGA/DSC analysis identifies decomposition onset (~150°C). For solutions, use stabilizers like BHT (0.1% w/v) in non-polar solvents .

Advanced: How can computational modeling predict reactivity or toxicity?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models electron density maps to predict nucleophilic/electrophilic sites (e.g., ester carbonyl reactivity).

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetics (e.g., BBB permeability) and toxicity (e.g., Ames test mutagenicity) .

Basic: What are key structural analogs and their research applications?

Methodological Answer:

Advanced: How to validate analytical methods for impurity profiling?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.